Technical Guide & Safety Whitepaper: 3-(4-Butylphenyl)azetidine Hydrochloride (CAS 1260869-97-3)
Technical Guide & Safety Whitepaper: 3-(4-Butylphenyl)azetidine Hydrochloride (CAS 1260869-97-3)
Executive Summary & Chemical Identity
The compound 3-(4-Butylphenyl)azetidine Hydrochloride (CAS 1260869-97-3) is a highly specialized pharmaceutical intermediate and structural building block. In modern medicinal chemistry, the azetidine ring—a four-membered nitrogenous heterocycle—serves as a critical bioisostere for larger aliphatic rings (such as piperidines or pyrrolidines) or open-chain amines. By incorporating an azetidine core, drug developers can rigidly orient pharmacophores, modulate basicity (pKa), and improve metabolic stability while lowering lipophilicity (logD) compared to larger homologues.
The addition of the lipophilic 4-butylphenyl moiety at the 3-position provides a distinct hydrophobic vector, making this scaffold highly relevant for targeting lipid-binding domains, such as those found in Sphingosine-1-phosphate (S1P) receptors or monoamine transporters.
Physicochemical Profile
To facilitate accurate experimental design, the quantitative physicochemical properties of the compound are summarized below.
| Property | Value / Description |
| Chemical Name | 3-(4-Butylphenyl)azetidine Hydrochloride |
| CAS Registry Number | 1260869-97-3[1] |
| Molecular Formula | C₁₃H₁₉N · HCl (C₁₃H₂₀ClN) |
| Molecular Weight | ~225.76 g/mol |
| SMILES String | CCCCC1=CC=C(C2CNC2)C=C1.[H]Cl |
| Physical State | Solid (typically lyophilized or crystalline powder) |
| Salt Form Rationale | The hydrochloride salt prevents the volatility and oxidative degradation inherent to the free azetidine base, ensuring long-term bench stability. |
Toxicological Assessment & Hazard Identification
Due to the niche nature of CAS 1260869-97-3, deep toxicological data is extrapolated from the foundational safety profiles of the parent class, azetidine hydrochlorides [2][3]. The four-membered ring inherently possesses ring strain (~26 kcal/mol), which can dictate its reactivity profile under physiological and environmental conditions.
GHS Classification & Hazard Codes
Based on standardized safety data sheets for azetidine hydrochloride derivatives[2], the following hazard classifications apply:
| Hazard Class | Category | H-Statement | Description |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2 | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | Category 3 | H335 | May cause respiratory irritation. |
Mechanistic Toxicology
The primary hazard of azetidine salts is localized irritation. The basicity of the liberated secondary amine (upon contact with physiological pH) can disrupt cellular lipid bilayers in the mucosal membranes of the respiratory tract and eyes. Consequently, handling requires strict adherence to barrier protocols to prevent nucleophilic interaction with biological tissues.
Experimental Handling & Self-Validating Protocols
As a Senior Application Scientist, it is critical to recognize that experimental failure often stems from improper material handling rather than flawed biological hypotheses. The following protocols are designed as self-validating systems —meaning each step contains an inherent check to ensure the integrity of the compound.
Step-by-Step Solubilization Methodology
While azetidine hydrochloride salts are generally water-soluble, the 4-butylphenyl tail introduces significant lipophilicity. Using 100% aqueous buffers initially may result in micelle formation or incomplete dissolution.
Objective: Prepare a 10 mM stock solution for in vitro high-throughput screening (HTS).
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Equilibration: Remove the vial from 2-8°C storage and place it in a desiccator at room temperature for 30 minutes.
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Causality: Hydrochloride salts are highly hygroscopic. Opening a cold vial introduces atmospheric condensation, artificially inflating the compound's mass during weighing and leading to inaccurate molarity.
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Weighing: Under a Class II Biosafety Cabinet (or chemical fume hood), weigh the desired mass using an anti-static gun on the spatula.
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Causality: Fine hydrochloride powders hold static charge and can aerosolize, posing an inhalation risk (H335) and causing mass loss.
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Primary Solubilization: Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration. Vortex for 60 seconds.
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Causality: DMSO disrupts the ionic crystal lattice of the HCl salt while simultaneously solvating the hydrophobic butylphenyl tail.
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Validation Check: Visually inspect the solution against a light source. It must be optically clear. To validate chemical integrity, run a 1 µL aliquot via LC-MS. You should observe the intact free base mass [M+H]+≈190.16 m/z .
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Aliquoting: Divide the stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes. Overlay with Argon gas before sealing and store at -20°C.
Step-by-step material handling and solubilization workflow for azetidine hydrochloride salts.
Stability Dynamics & Synthetic Pathways
Understanding the chemical stability of the azetidine ring is paramount for researchers using this compound as a synthetic building block. The four-membered ring is susceptible to nucleophilic ring-opening if the free base is exposed to harsh conditions.
Reaction Causality
When synthesizing downstream GPCR ligands, the hydrochloride salt must be neutralized in situ using a mild, non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA). If strong aqueous bases (pH > 9.0) are used, the liberated free base becomes highly reactive. Without a controlled electrophilic coupling partner, the strained ring may undergo uncontrolled nucleophilic attack, leading to linear degradation products.
Stability dynamics and reaction pathways of 3-(4-Butylphenyl)azetidine hydrochloride.
Environmental Controls
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Spill Mitigation: In the event of a dry powder spill, do not use water immediately, as it may aerosolize the fine powder. Sweep up the material using an inert absorbent (e.g., sand) and dispose of it as halogenated organic waste[4].
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Fire Hazards: Use dry chemical powder or carbon dioxide ( CO2 ) extinguishers. Avoid water jets which can disperse the toxic fumes (nitrogen oxides and hydrogen chloride gas) generated during combustion[3].
Conclusion
3-(4-Butylphenyl)azetidine Hydrochloride is a potent, structurally rigid intermediate that requires precise handling due to its hygroscopic nature and localized irritant properties. By adhering to the self-validating solubilization protocols and understanding the mechanistic stability of the azetidine ring, researchers can ensure high-fidelity data in downstream drug discovery applications.
References
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Accela ChemBio. "3-(4-Butylphenyl)azetidine Hydrochloride Product Data." AccelaChem, 2023. Available at: [Link]
Sources
- 1. N/A,3-(1-Naphthyl)azetidine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. broadpharm.com [broadpharm.com]
